molecular formula C18H10Cl3N3 B3035991 2-Amino-6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)nicotinonitrile CAS No. 338793-91-2

2-Amino-6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)nicotinonitrile

Cat. No.: B3035991
CAS No.: 338793-91-2
M. Wt: 374.6 g/mol
InChI Key: YRAZMKCQAIHOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of amino, chlorophenyl, and dichlorophenyl groups attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 4-chlorobenzaldehyde and 2,6-dichlorobenzaldehyde.

    Condensation Reaction: These intermediates undergo a condensation reaction with malononitrile in the presence of a base, such as sodium ethoxide, to form the corresponding benzylidene malononitrile derivatives.

    Cyclization: The benzylidene malononitrile derivatives are then subjected to cyclization reactions under acidic conditions to form the nicotinonitrile core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chlorophenyl and dichlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aromatic compounds.

Scientific Research Applications

2-Amino-6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The amino and chlorophenyl groups play a crucial role in binding to biological receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-(4-bromophenyl)-4-(2,6-dichlorophenyl)nicotinonitrile
  • 2-Amino-6-(4-fluorophenyl)-4-(2,6-dichlorophenyl)nicotinonitrile
  • 2-Amino-6-(4-methylphenyl)-4-(2,6-dichlorophenyl)nicotinonitrile

Uniqueness

2-Amino-6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)nicotinonitrile is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and binding affinities compared to its analogs, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

2-amino-6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl3N3/c19-11-6-4-10(5-7-11)16-8-12(13(9-22)18(23)24-16)17-14(20)2-1-3-15(17)21/h1-8H,(H2,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAZMKCQAIHOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Amino-6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Amino-6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)nicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-Amino-6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)nicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-Amino-6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)nicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-Amino-6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)nicotinonitrile
Reactant of Route 6
2-Amino-6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.